Cas no 2361757-85-7 (N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2361757-85-7x500.png)
N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z3672055597
- N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 2361757-85-7
- N-[(4-ethylcyclohexyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- EN300-26574232
-
- インチ: 1S/C18H30N2O2/c1-3-14-5-7-15(8-6-14)13-19-18(22)16-9-11-20(12-10-16)17(21)4-2/h4,14-16H,2-3,5-13H2,1H3,(H,19,22)
- InChIKey: SKQIOMNIWRKJRA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C(C=C)=O)CC1)NCC1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 306.230728204g/mol
- どういたいしつりょう: 306.230728204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 49.4Ų
N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574232-0.05g |
2361757-85-7 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamideに関する追加情報
Introduction to N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2361757-85-7)
N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, a compound with the chemical identifier CAS No. 2361757-85-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural complexity and unique pharmacophoric features of this molecule make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is characterized by a piperidine core, which is a common motif in many bioactive molecules. The presence of an acrylate moiety and an ethylcyclohexylmethyl substituent introduces additional functional groups that can influence the compound's biological activity and pharmacokinetic properties. This combination of structural elements suggests potential interactions with biological targets, making it an intriguing subject for further study.
In recent years, there has been growing interest in the development of novel piperidine derivatives due to their diverse biological activities. Piperidine-based compounds have shown promise in the treatment of various diseases, including neurological disorders, infectious diseases, and cancer. The specific substitution pattern in N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide may confer unique properties that could make it effective against specific disease targets.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new drugs. The acrylate group, for instance, can participate in various chemical reactions, allowing for further derivatization and optimization. This flexibility makes N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide a valuable tool for medicinal chemists seeking to design more potent and selective therapeutic agents.
Recent research has highlighted the importance of understanding the structural features that contribute to biological activity. Studies have shown that the piperidine ring can modulate the binding affinity and selectivity of small molecules to their target proteins. The ethylcyclohexylmethyl group, on the other hand, may influence solubility and metabolic stability, factors that are critical for drug efficacy and safety.
The synthesis of N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to access complex molecular architectures with greater ease. These advancements have been instrumental in expanding the library of potential drug candidates available for screening.
In addition to its synthetic significance, this compound has shown promise in preclinical studies. Initial experiments have suggested that it may exhibit desirable pharmacological properties, such as good oral bioavailability and low toxicity. These findings are encouraging and warrant further investigation into its potential therapeutic applications.
The development of new drugs is a complex process that involves extensive characterization at multiple levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. These methods provide critical data that can guide subsequent optimization efforts.
Computational studies have also played a significant role in understanding the properties of this compound. Molecular modeling techniques can predict how N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide interacts with biological targets at the atomic level. This information can be used to design analogs with improved activity and reduced side effects.
The future prospects for N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide are promising. Ongoing research aims to explore its potential in treating various conditions by targeting specific biological pathways. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications.
In conclusion, N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2361757-85-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in advancing therapeutic innovation.
2361757-85-7 (N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide) 関連製品
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 1485390-36-0(2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 18437-74-6((4-Fluorophenyl)dimethylphosphine oxide)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)
- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)